molecular formula C18H24FNO3S2 B2626454 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone CAS No. 2034383-36-1

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone

Cat. No. B2626454
M. Wt: 385.51
InChI Key: FHBIUSMWDJEDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C18H24FNO3S2 and its molecular weight is 385.51. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Research into the synthesis of heterocyclic compounds, such as thiophenes, reveals their significant potential in material science and pharmaceuticals. Heterocyclic compounds featuring sulfur, like thiophenes, display a wide spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. These compounds are also used in electronic applications, such as thin-film transistors and solar cells, due to their conductive properties. The study by Nagaraju et al. (2018) detailed the synthesis process of a thiophene derivative, highlighting the compound's crystal structure and potential applications in various fields (Nagaraju et al., 2018).

Novel Heterocycles from Aminothiophenol

Further exploration into novel heterocyclic compounds derived from aminothiophenol showcased their synthesis and potential applications. Huppatz and Moore (1971) reported on the creation of new heterocycles with significant structural diversity, indicating the versatility of sulfur-containing compounds for developing pharmacologically active agents (Huppatz & Moore, 1971).

Antioxidant and Anticancer Activities

The research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated their promising antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized novel compounds and tested their efficacy, highlighting the potential for developing therapeutic agents based on sulfur-containing heterocyclic compounds (Tumosienė et al., 2020).

Sulfanyl Derivatives Synthesis

The synthesis and characterization of novel sulfanyl derivatives by Sarac et al. (2020) explored the biological activities of these compounds, including their antioxidant and antibacterial properties. This study underscores the relevance of sulfur-containing compounds in designing new molecules with potential therapeutic applications (Sarac et al., 2020).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBIUSMWDJEDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.